![molecular formula C20H17NO3 B12605496 Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is a chemical compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol . It is a derivative of nicotinic acid and features a benzyloxy group attached to the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-bromo-2-methyl nicotinic acid with 4-benzyloxyphenylboronic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may protect cells from oxidative stress by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl 4-benzyloxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Nicotinic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H17NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
methyl 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-23-20(22)18-11-17(12-21-13-18)16-7-9-19(10-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
Clé InChI |
BBWKUKXGNIVCGS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![4-{[3,5-Bis(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B12605442.png)

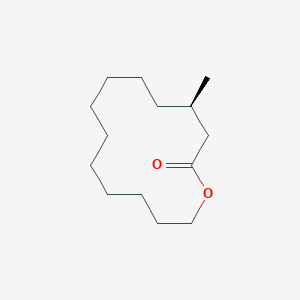
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
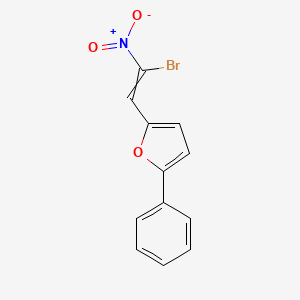
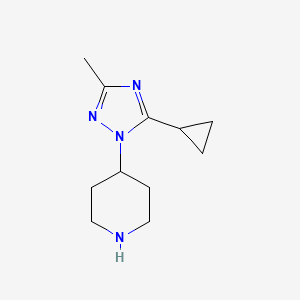
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
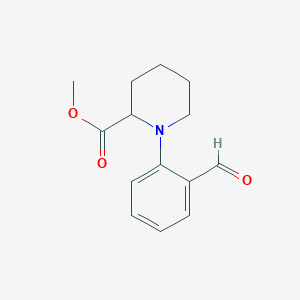
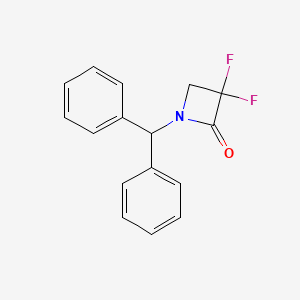

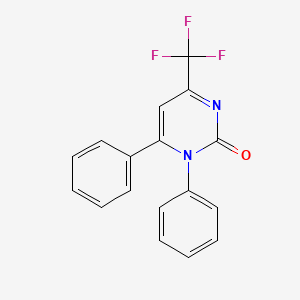
![Cyclohexyl[4-(morpholin-4-ylcarbonyl)phenyl]methanone](/img/structure/B12605510.png)
